Aeruginopeptin 228A
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H68N8O15 |
|---|---|
Molecular Weight |
1045.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-8-[(2S)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C52H68N8O15/c1-6-27(2)42-52(74)75-29(4)43(58-45(67)35(20-22-40(53)65)54-48(70)39(64)26-32-14-18-34(63)19-15-32)49(71)56-37(24-31-12-16-33(62)17-13-31)46(68)55-36-21-23-41(66)60(50(36)72)44(28(3)61)51(73)59(5)38(47(69)57-42)25-30-10-8-7-9-11-30/h7-19,27-29,35-39,41-44,61-64,66H,6,20-26H2,1-5H3,(H2,53,65)(H,54,70)(H,55,68)(H,56,71)(H,57,69)(H,58,67)/t27-,28+,29+,35-,36-,37-,38-,39+,41+,42-,43-,44-/m0/s1 |
InChI Key |
UXBXSFBQJFREKB-ARBIPWNZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)O)O)CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C |
Origin of Product |
United States |
Natural Occurrence and Ecological Context
Proposed Ecological Roles and Adaptive Advantages
Hypotheses on Function in Cyanobacterial Physiology
While the precise functions of many cyanobacterial peptides, including Aeruginopeptin 228A, in the physiology of the producing organisms are not yet fully understood, several hypotheses have been proposed. researchgate.netoup.com These compounds are synthesized through non-ribosomal peptide synthetase (NRPS) pathways, which are enzymatic assembly lines independent of ribosomes. vulcanchem.comoup.com This complex biosynthesis suggests an evolutionary advantage for the producing cell.
One prevailing hypothesis is that these peptides provide a competitive advantage in their aquatic environments. vulcanchem.com The production of a diverse array of bioactive secondary metabolites may be a strategy for adaptation to environmental stressors and for chemical communication. vulcanchem.com Many of these peptides, including aeruginopeptins, are known protease inhibitors. researchgate.netoup.com It has been suggested that this inhibitory activity could play an internal regulatory role within the cyanobacterial cell, although this function remains largely speculative.
Another potential physiological role could be related to nutrient acquisition. Some cyanobacteria produce siderophores, which are iron-chelating compounds, to sequester essential iron from the environment. mdpi.com While aeruginopeptins are not classified as siderophores, the production of various specialized metabolites highlights the complex biochemical strategies cyanobacteria employ for survival and competition. However, a consistent, universally accepted hypothesis explaining the definitive role of aeruginopeptins in cyanobacterial physiology has not yet been established. oup.com
Potential as Allelopathic or Grazing Deterrent Agents
A significant body of research points toward an ecological role for aeruginopeptins and related cyanobacterial peptides as defensive agents. oup.com These functions can be broadly categorized as allelopathic effects against competing microorganisms or as deterrents against grazing by herbivores. thieme-connect.com
The most well-documented hypothesis is their function as a defense against grazing. researchgate.netresearchgate.net The primary consumers of planktonic cyanobacteria, such as Daphnia (water fleas), are significantly affected by these compounds. researchgate.net Aeruginopeptins are potent inhibitors of serine proteases like chymotrypsin (B1334515), which are crucial digestive enzymes for grazers like Daphnia. researchgate.netoup.com By inhibiting these digestive enzymes, the peptides can reduce the nutritional value of the cyanobacteria and negatively impact the growth and survival of the grazer. researchgate.net This anti-grazing property is considered a key evolutionary driver for the production of such toxins, potentially contributing to the formation and persistence of cyanobacterial blooms. researchgate.netthieme-connect.com
In addition to deterring larger grazers, these peptides may also have allelopathic functions, inhibiting the growth of competing photosynthetic organisms or other microbes. thieme-connect.com The synthesis of potent bioactive metabolites is seen as an evolutionary strategy to cope with environmental rivals. thieme-connect.com While direct evidence for this compound acting as an allelopathic agent is not extensively detailed, the general theory for cyanobacterial peptides supports this as a plausible ecological function. thieme-connect.comnih.gov
Compound and Organism Data
Table 1: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aeruginopeptin 228-B |
| Microcystin-YR |
Table 2: Producing Organisms and Associated Peptides
| Producing Organism | Associated Peptides |
|---|---|
| Microcystis aeruginosa | Aeruginopeptins, Microcystins, Cyanopeptolins |
Advanced Structural Elucidation and Stereochemical Analysis
Spectroscopic Methodologies for Structural Determination
The determination of the planar structure and stereochemistry of Aeruginopeptin 228A has been heavily reliant on a combination of sophisticated spectroscopic methods. These techniques provide the necessary insights into the molecular framework and connectivity of the constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been instrumental in piecing together the complex arrangement of its amino acid residues and other structural motifs.
The complete assignment of the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is a foundational step in its structural elucidation. One-dimensional ¹H NMR provides information on the chemical environment of each proton, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments help in identifying the different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are used to identify proton-proton coupling networks within individual amino acid spin systems. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which helps in sequencing the amino acid residues and identifying connections between different structural fragments.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for sequencing its peptide backbone through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules like peptides. In the analysis of this compound, ESI-MS is employed to generate intact molecular ions, typically protonated molecules [M+H]⁺, allowing for the precise determination of its molecular weight.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing fragmentation of a selected precursor ion. For this compound, the protonated molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions, which arise from the cleavage of amide bonds along the peptide backbone, are then analyzed. The pattern of these fragment ions (b- and y-ions) provides the necessary information to deduce the amino acid sequence of the peptide chain.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Measured m/z | Molecular Formula |
| [M+H]⁺ | 1045.4854 | C₅₂H₆₉N₈O₁₅⁺ |
Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful and sensitive technique for the analysis of peptides, providing rapid and accurate determination of molecular weight. nih.govresearchgate.net In the analysis of a peptide such as this compound, the sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide molecules, which are then accelerated into a time-of-flight analyzer.
Furthermore, MALDI-TOF/TOF tandem mass spectrometry can be employed for structural sequencing. nih.gov Through post-source decay (PSD) or collision-induced dissociation (CID), the parent ion is fragmented in a predictable manner, primarily at the peptide bonds. researchgate.net Analysis of the resulting fragment ions allows for the deduction of the amino acid sequence within the peptide chain. researchgate.netnih.gov This method is crucial for confirming the connectivity of the amino acid residues in the macrocyclic structure of this compound.
| Parameter | Information Yielded by MALDI-TOF MS |
| MS Mode | Precise molecular weight of the intact peptide. |
| MS/MS Mode (PSD/CID) | Fragmentation patterns revealing the amino acid sequence. |
| Sensitivity | High, requiring only small amounts of sample. |
| Speed | Rapid data acquisition. |
Fourier-Transform Infrared (FTIR) Micro-Spectroscopy (for related compounds)
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable non-destructive technique for investigating the secondary structure of peptides and related compounds. nih.govnih.gov The method measures the absorption of infrared radiation by the molecule, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds and their arrangement.
In peptide analysis, the amide I and amide II bands of the peptide backbone are particularly informative. lew.ro
Amide I band (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide bond. The exact frequency of this band is sensitive to the secondary structure. For example, α-helices typically show a band around 1655 cm⁻¹, while β-sheets absorb at approximately 1630-1640 cm⁻¹. lew.rouwec.edu
Amide II band (1510-1580 cm⁻¹): Results from N-H bending and C-N stretching vibrations. It can be used to monitor processes like hydrogen-deuterium exchange. nih.gov
For compounds structurally related to this compound, FTIR micro-spectroscopy could be used to determine their predominant conformation in different environments, such as in solution or when bound to a biological target. nih.gov By analyzing the positions and shapes of the amide bands, researchers can gain insight into the presence of structural elements like β-turns and intramolecular hydrogen bonding, which are common in cyclic peptides. lew.roacs.org
| FTIR Spectral Region | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Correlation |
| Amide I | C=O Stretch | ~1655 | α-Helix |
| ~1635 | β-Sheet | ||
| ~1676 | β-Turn | ||
| Amide II | N-H Bend, C-N Stretch | 1510-1580 | Secondary Structure, H-D Exchange |
Determination of Absolute Configuration
Determining the absolute stereochemistry of each amino acid residue is a critical final step in the complete structural elucidation of a peptide. For complex peptides containing non-proteinogenic amino acids, specialized methods are required.
Application of Advanced Marfey's Method
The Advanced Marfey's method is a highly effective LC-MS-based technique for determining the absolute configuration of amino acids. nih.gov The method involves several key steps:
Acid Hydrolysis: The peptide is completely hydrolyzed into its individual constituent amino acids.
Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. nih.gov This reaction forms diastereomeric derivatives of the D- and L-amino acids.
LC-MS Analysis: The resulting diastereomers are separated and analyzed by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). nih.gov
Because the derivatizing agent (L-FDAA) is itself chiral, the resulting L-reagent-D-amino acid and L-reagent-L-amino acid derivatives have different physical properties and thus exhibit different retention times during chromatography. sci-hub.box The L-reagent-L-amino acid derivative typically elutes earlier than the L-reagent-D-amino acid derivative. By comparing the retention times of the derivatives from the hydrolysate with those of D- and L-amino acid standards derivatized in the same way, the absolute configuration of each amino acid in the original peptide can be assigned. researchgate.net
A key advantage of the "advanced" version of this method is its use of LC-MS, which does not strictly require authentic standards for every amino acid, as the configuration can often be deduced from elution order and mass data. nih.govresearchgate.net This is particularly useful for unusual or rare amino acids for which standards may not be commercially available. nih.gov
Stereochemical Analysis of Constituent Amino Acids, particularly 3-Amino-6-hydroxy-2-piperidone (Ahp)
Aeruginopeptins often contain non-proteinogenic amino acids, such as the unique 3-Amino-6-hydroxy-2-piperidone (Ahp) residue. nih.gov Determining the stereochemistry at the multiple chiral centers of such residues is essential. The Advanced Marfey's method is well-suited for this challenge.
Following hydrolysis of this compound, the Ahp residue is released along with the other amino acids. The primary amino group of Ahp reacts with L-FDAA, forming a diastereomeric derivative. The subsequent LC-MS analysis allows for the determination of its configuration by comparing its elution behavior to standards or through established elution patterns. nih.gov Marfey's method has been successfully used to determine the absolute configurations of amino acid residues in other natural products containing the Ahp moiety, demonstrating its applicability. nih.gov The synthesis of Ahp-containing cyclodepsipeptides has also been a subject of research, further aiding in the creation of stereochemical standards for comparison. rsc.orgresearchgate.net
The combination of complete hydrolysis and derivatization with a chiral reagent like L-FDAA, followed by sensitive LC-MS analysis, provides an unambiguous assignment of the D- or L-configuration for each amino acid, including complex residues like Ahp, thereby completing the stereochemical elucidation of this compound. researchgate.netacs.org
Biosynthetic Pathways and Genetic Foundations
Nonribosomal Peptide Synthetase (NRPS) Systems
The biosynthesis of aeruginopeptins is a classic example of a Nonribosomal Peptide Synthetase (NRPS) driven pathway. These large, modular enzymes are the master architects in the assembly of a wide array of complex natural products. In the case of aeruginopeptins and related compounds like cyanopeptolins, the pathway can also involve a collaboration with Polyketide Synthase (PKS) modules, creating an NRPS/PKS hybrid system. This partnership allows for the incorporation of polyketide-derived moieties, further diversifying the chemical scaffold of the final molecule.
The genetic blueprint for this intricate enzymatic machinery is encoded in specific biosynthetic gene clusters (BGCs). For the closely related cyanopeptolins, these are identified as the mcn gene clusters. While the specific gene cluster for Aeruginopeptin 228A has not been explicitly detailed in publicly available literature, the principles of its organization and function can be inferred from well-characterized systems like the mcn cluster. These clusters contain the genes encoding the large NRPS enzymes, as well as any necessary tailoring enzymes that modify the peptide backbone.
| Feature | Description |
| System Type | Primarily Nonribosomal Peptide Synthetase (NRPS) with potential Polyketide Synthase (PKS) hybrid involvement. |
| Genetic Basis | Organized in a dedicated biosynthetic gene cluster (BGC), analogous to the mcn genes for cyanopeptolins. |
| Key Components | Genes encoding the modular NRPS enzymes and associated tailoring enzymes. |
Enzymatic Machinery and Domain Functions
The NRPS assembly line is composed of repeating modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. Each module is further subdivided into specific domains that carry out distinct catalytic functions in a coordinated and sequential manner.
The process begins with the Adenylation (A) domain , which acts as the gatekeeper for substrate selection. It recognizes and activates a specific amino acid by hydrolyzing ATP to form an aminoacyl-adenylate. This activated amino acid is then transferred to the Thiolation (T) domain , also known as the peptidyl carrier protein (PCP), which acts as a swinging arm, shuttling the substrate between the various catalytic domains of the module.
The Condensation (C) domain is responsible for peptide bond formation. It catalyzes the nucleophilic attack of the amino group of the amino acid tethered to its own module's T domain onto the thioester bond of the growing peptide chain attached to the T domain of the preceding module.
A key feature in the biosynthesis of many cyclic peptides, including potentially aeruginopeptins, is the presence of heterocyclic rings. These are formed by specialized Heterocyclization (Cy) domains , which are often modified C domains. These domains catalyze the cyclization of cysteine, serine, or threonine residues to form thiazoline (B8809763), oxazoline (B21484), or methyloxazoline rings, respectively. These rings can be further modified, for instance by oxidation to thiazoles or oxazoles, by other tailoring enzymes.
| Domain | Function |
| Adenylation (A) | Recognizes and activates a specific amino acid substrate using ATP. |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated amino acid via a phosphopantetheine arm and transports it between catalytic domains. |
| Condensation (C) | Catalyzes the formation of the peptide bond between the growing peptide chain and the incoming amino acid. |
| Heterocyclization (Cy) | A specialized condensation domain that catalyzes the formation of thiazoline or oxazoline rings from cysteine, serine, or threonine residues. |
Epimerization (E) Domains and Amino Acid Racemases for Stereochemical Modifications
The biosynthesis of non-ribosomal peptides (NRPs) like this compound often involves the incorporation of D-amino acids, which are not the common L-isomers used in ribosomal protein synthesis. This stereochemical diversity is introduced by specific enzymatic domains within the non-ribosomal peptide synthetase (NRPS) machinery. Epimerization (E) domains are integral components of NRPS modules that catalyze the conversion of an L-amino acid, once it is attached to a peptidyl carrier protein (PCP) domain, into its D-enantiomer. This process of converting one stereoisomer into another is crucial for the final structure and biological activity of the resulting peptide.
The mechanism of E-domains involves the abstraction of the α-proton from the aminoacyl-S-PCP intermediate, followed by re-protonation from the opposite face, leading to the inversion of the stereocenter. This catalytic activity allows for the incorporation of D-amino acids into the growing peptide chain, contributing to the structural complexity and proteolytic stability of compounds like this compound.
In addition to E-domains, some bacteria utilize separate enzymes known as amino acid racemases to generate a pool of D-amino acids that can then be incorporated by the NRPS. These racemases catalyze the interconversion of L- and D-amino acids in the cytoplasm. While E-domains act on tethered substrates during the NRPS assembly line process, amino acid racemases provide a supply of free D-amino acids that can be selected and activated by the adenylation (A) domains of the NRPS. The presence and activity of both E-domains and amino acid racemases represent two distinct strategies employed by microorganisms to introduce stereochemical diversity into their non-ribosomally synthesized peptides.
Post-Translational Modifications
Following the assembly of the peptide backbone by the NRPS machinery, this compound and related cyanopeptolins can undergo further chemical alterations known as post-translational modifications. These modifications are critical for the final structure and function of the molecule.
Mechanism and Significance of Halogenation (e.g., Chlorination of Aromatic Moieties)
Halogenation, particularly chlorination, is a common modification observed in cyanopeptolins and aeruginosins. nih.gov This modification typically occurs on aromatic amino acid residues, such as tyrosine. oup.comresearchgate.net The introduction of a chlorine atom onto the aromatic ring can significantly impact the peptide's biological activity, likely by altering its conformation and its interactions with target molecules. In many cyanopeptolins, a chlorinated tyrosine residue is a key structural feature. researchgate.net The process of halogenation is thought to occur while the amino acid substrate is tethered to the NRPS enzyme complex. nih.gov
Role of Halogenase Enzymes in Biosynthesis
The enzymatic basis for halogenation in the biosynthesis of cyanopeptolins involves dedicated halogenase enzymes. nih.gov Genes encoding for these halogenases are often found within or in close proximity to the NRPS gene clusters responsible for the peptide's synthesis. nih.govoup.comresearchgate.net For instance, in the biosynthesis of chlorinated cyanopeptolins in Microcystis, a halogenase gene is located between two NRPS-encoding genes. nih.gov These halogenases are typically FAD-dependent enzymes. researchgate.net The sporadic distribution of these halogenase genes among different cyanobacterial strains explains the natural occurrence of both halogenated and non-halogenated variants of the same peptide. nih.gov Phylogenetic analyses suggest that these halogenase genes in Microcystis form a distinct group, with separate subgroups for those involved in aeruginosin and cyanopeptolin synthesis. nih.govresearchgate.net
N-Methylation in Related Cyanopeptolin-Type Peptides
N-methylation is another significant modification found in cyanopeptolin-type peptides. oup.comoup.com This process involves the addition of a methyl group to the nitrogen atom of a peptide bond or an amino acid side chain. oup.com N-methylated amino acids, such as N-methyl-phenylalanine, are commonly found in cyanopeptolins. tandfonline.comnih.gov This modification is catalyzed by N-methyltransferase (NMT) domains, which are often integrated within the adenylation domains of the NRPS modules. oup.comoup.com The NMT domain acts on the amino acid after it has been activated and tethered to the synthetase. N-methylation can increase the peptide's resistance to proteolytic degradation and can also influence its conformational properties and biological activity. oup.com
Evolutionary Aspects of Biosynthetic Genes
The vast structural diversity observed in cyanobacterial peptides, including the aeruginopeptin family, is a direct reflection of the evolution of their biosynthetic gene clusters.
Recombination and Duplication Events in NRPS Gene Clusters
The evolution of NRPS gene clusters is a dynamic process driven by genetic mechanisms such as recombination and gene duplication. oup.comoup.com These events are thought to be fundamental in generating the structural variety of cyanobacterial oligopeptides. oup.comoup.com Homologous recombination can lead to the shuffling of domains and modules within and between different NRPS gene clusters, resulting in the production of novel peptide structures. oup.com This "mix-and-match" evolutionary strategy allows for the diversification of compound families. oup.com
Biological Activities and Molecular Mechanisms of Action
Serine Protease Inhibition
The aeruginosin family of peptides are potent inhibitors of serine proteases, with their activity largely attributed to the presence of specific pharmacophoric elements that interact with the active site of these enzymes. nih.gov
Comprehensive reviews of the aeruginosin family indicate that these peptides exhibit varying degrees of inhibitory activity against a range of serine proteases, including key enzymes in the blood coagulation cascade and digestive processes. nih.govuci.edu The inhibitory profile is highly dependent on the specific structural features of each aeruginosin variant. nih.gov For instance, the presence of an arginine mimetic at the P1 position, along with two hydrophobic residues at the P2 and P3 positions, is crucial for potent inhibition. nih.gov
Table 1: Inhibitory Profile of Selected Aeruginosins Against Serine Proteases
| Compound Family | Target Protease | Inhibition Data |
|---|---|---|
| Aeruginosins | Trypsin-type proteases | Potent inhibition by some members nih.govnih.gov |
| Aeruginosins | Thrombin | Variable inhibition within the family uci.edunih.gov |
Note: Specific quantitative data for Aeruginopeptin 228A is not currently available.
The mechanism of serine protease inhibition by peptides like the aeruginosins typically involves a substrate-like binding mode. The inhibitor mimics the natural substrate of the protease, binding to the active site in a similar orientation. The key to their inhibitory action lies in the formation of a stable, often slowly reversible or irreversible, complex with the enzyme, which prevents the catalytic processing of the natural substrate. The specific interactions between the inhibitor's pharmacophoric groups and the protease's binding pockets (S1, S2, S3, etc.) determine the affinity and specificity of the inhibition. For the aeruginosin family, the arginine mimetic plays a critical role by interacting with the S1 pocket of trypsin-like proteases, which have a preference for basic amino acid residues. nih.gov
Given that some aeruginosins inhibit key proteases in the blood coagulation cascade, such as thrombin and Factor VIIa (fVIIa), they have been investigated for their potential as anticoagulants. uci.edu The initiation of the extrinsic pathway of coagulation involves the formation of a complex between fVIIa and soluble tissue factor (sTF). A study that screened various cyanobacterial peptides for fVIIa-sTF inhibitory activity found that aeruginopeptin 228-B did not inhibit the fVIIa-sTF complex. This suggests that while some aeruginosins may target individual proteases in the cascade, their ability to disrupt protein-protein interactions within the coagulation complex may be limited and highly structure-dependent.
Other Enzymatic Interactions
While the primary described activity of the aeruginosin family is serine protease inhibition, some classes of cyanobacterial peptides are known to be potent inhibitors of protein phosphatases. nih.govacs.org For example, microcystins are well-characterized inhibitors of protein phosphatase 1 (PP1) and 2A (PP2A). nih.gov However, there is no specific evidence in the reviewed literature to classify this compound or other members of the aeruginopeptin family as protein phosphatase inhibitors. Studies on aeruginosin 828A have highlighted that its mode of action is distinct from that of the phosphatase-inhibiting microcystins. mdpi.com
Utilization as Biochemical Tools
Due to their potent and often selective inhibition of certain proteases, natural peptides are valuable biochemical tools for studying the function of these enzymes in various physiological and pathological processes. While specific applications of this compound as a biochemical tool have not been documented, members of the broader aeruginosin family with well-defined inhibitory profiles could potentially be used to probe the roles of specific serine proteases in research settings.
Application in Enzyme Research and Assay Development
This compound is a member of the aeruginopeptin class of compounds, which are recognized as potent inhibitors of serine proteases. Due to the limited availability of specific research data for this compound, its direct applications in enzyme research and assay development have not been extensively documented in publicly accessible scientific literature.
However, based on the known activities of the broader class of aeruginopeptins and other related cyanobacterial peptides like cyanopeptolins, the potential utility of this compound in these fields can be inferred. Serine protease inhibitors are invaluable tools in biochemistry and molecular biology for studying the function and regulation of these enzymes.
Detailed Research Findings
The mechanism of inhibition by these peptides typically involves the formation of a stable, often covalent, complex with the active site serine residue of the protease, effectively blocking substrate access and catalysis. This inhibitory action is crucial for their biological role and their application as research tools.
In the context of assay development, potent and selective inhibitors like those in the aeruginopeptin family can be utilized as positive controls to validate new screening assays for protease inhibitors. They can also be employed to dissect the activity of specific proteases within complex biological samples.
Data on Related Serine Protease Inhibitors
To provide context for the potential activity of this compound, the following table summarizes the inhibitory activities of other related protease inhibitors against trypsin and chymotrypsin (B1334515). It is important to note that these values are not for this compound and are provided for illustrative purposes only.
| Compound/Inhibitor Source | Target Enzyme | IC50 Value (µM) |
| Arginine-containing Cyanopeptolins | Trypsin | 0.24–0.26 |
| Arginine-containing Cyanopeptolins | Chymotrypsin | 3.1–3.8 |
| Tyrosine-containing Cyanopeptolins | Chymotrypsin | 0.26 |
| Trypsin inhibitor from Glycine max | Trypsin | 19 |
| Trypsin inhibitor from Glycine max | Chymotrypsin | 14.3 |
Further research is required to isolate and characterize the specific inhibitory profile of this compound. Such studies would be invaluable for understanding its mechanism of action and for enabling its application as a specific tool in enzyme research and the development of novel diagnostic and therapeutic assays.
Chemical Synthesis and Analog Development
Strategies for Total Synthesis of Aeruginopeptin 228A and Analogs
The construction of the macrocyclic and linear domains of this compound and its analogs has been approached through various synthetic methodologies, each with its own set of advantages and challenges. These strategies include solid-phase peptide synthesis (SPPS), solution-phase approaches, and convergent synthesis strategies.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) has emerged as a powerful and widely adopted technique for the assembly of peptides and their derivatives, including complex structures like aeruginopeptins. google.comresearchgate.net This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. researchgate.net The key advantage of SPPS lies in the simplification of purification, as excess reagents and soluble by-products can be easily removed by filtration and washing, a process that can be automated. google.com
For the synthesis of this compound and its analogs, SPPS offers a streamlined approach to assemble the linear peptide precursor. The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting group strategy. wiley-vch.de In this approach, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). wiley-vch.de
The synthesis of symplocamide A, a related cyclodepsipeptide containing the same 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, provides a model for a general SPPS route applicable to aeruginopeptins. google.com The process typically involves:
Attachment of the C-terminal amino acid to a suitable resin.
Stepwise elongation of the peptide chain by cycles of Fmoc deprotection and coupling of the next Fmoc-protected amino acid.
Cleavage of the completed linear peptide from the resin, often with simultaneous removal of side-chain protecting groups.
Cyclization of the linear precursor in solution to form the macrocycle.
Challenges in SPPS of complex peptides like aeruginopeptins include the potential for aggregation of the growing peptide chain, which can lead to incomplete reactions and difficult purifications. wiley-vch.de To overcome this, specialized techniques such as the incorporation of pseudoproline dipeptides or the use of microwave-assisted SPPS can be employed to disrupt secondary structures and enhance coupling efficiency. wiley-vch.de
| SPPS Step | Description | Common Reagents/Conditions |
| Resin Loading | Attachment of the first amino acid to the solid support. | Wang resin, DIC/DMAP |
| Deprotection | Removal of the temporary N-terminal protecting group. | 20% Piperidine in DMF |
| Coupling | Formation of the peptide bond with the next amino acid. | HBTU, HATU, DIC/HOBt |
| Cleavage | Release of the peptide from the resin. | TFA cocktail (e.g., TFA/TIS/H2O) |
Solution-Phase Synthetic Approaches
While SPPS is highly efficient for linear peptide synthesis, solution-phase synthesis remains a valuable and sometimes necessary alternative, particularly for complex cyclization steps or the synthesis of fragments that are difficult to assemble on a solid support. ineosopen.orgnih.gov In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. ineosopen.org
This approach offers greater flexibility in the choice of protecting groups and coupling reagents and can be more amenable to large-scale synthesis. semanticscholar.org However, it is generally more time-consuming and labor-intensive due to the need for purification of intermediates. ineosopen.orgsemanticscholar.org For some complex peptides, a combination of solution-phase and solid-phase techniques is often the most effective strategy. ineosopen.org
A key consideration in solution-phase peptide synthesis is the prevention of racemization during coupling reactions. This is typically achieved by using specific coupling reagents and carefully controlling reaction conditions. nih.gov The formation of the peptide bond is a condensation reaction that requires activation of the carboxylic acid group. nih.gov
| Aspect of Solution-Phase Synthesis | Description |
| Protecting Group Strategy | A wider variety of protecting groups can be used compared to SPPS. |
| Purification | Intermediates are purified by chromatography or crystallization. |
| Scalability | Generally more suitable for large-scale production than SPPS. |
| Flexibility | Allows for the synthesis of complex or unusual peptide structures. |
Convergent Synthesis Strategies for Complex Cyclic Peptides
In the context of this compound, a convergent strategy would involve the separate synthesis of key building blocks or peptide fragments, which are then joined together. For example, the linear peptide portion and the cyclic core could be synthesized separately and then coupled. The final macrocyclization is a critical step in the synthesis of cyclic peptides. researchgate.net This intramolecular reaction can be challenging and is often the lowest-yielding step in the synthesis. The choice of the cyclization site is crucial and is often selected to minimize steric hindrance and side reactions. researchgate.net
Common strategies for the cyclization of peptides include head-to-tail cyclization, where the N-terminus is coupled to the C-terminus, and side-chain cyclizations. mdpi.com For depsipeptides like this compound, the cyclization involves the formation of an ester bond.
Enantioselective Synthesis of Chiral Building Blocks
A major challenge in the total synthesis of this compound is the preparation of its non-proteinogenic amino acids with the correct stereochemistry. These include the unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, as well as D-homophenylalanine (D-Hphe) and D-homotyrosine (D-Hty).
Preparation of Stereodefined Amino Acid Derivatives (e.g., Ahp)
The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is a key structural feature of many cyanobacterial protease inhibitors, including this compound. researchgate.net The stereoselective synthesis of Ahp is therefore a critical aspect of the total synthesis of these natural products. Several synthetic routes to Ahp have been developed, often starting from readily available chiral precursors. The solid-phase total synthesis of symplocamide A, which also contains the Ahp unit, highlights the feasibility of incorporating this building block into peptide chains using SPPS. google.com
Application of Asymmetric Catalysis in Constituent Synthesis
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of the chiral amino acid constituents of this compound. semanticscholar.org This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. semanticscholar.org
D-Homophenylalanine and D-Homotyrosine: The synthesis of D-homophenylalanine (D-Hphe) and D-homotyrosine (D-Hty) can be achieved through various asymmetric methods. One approach involves the use of transaminases, which are enzymes that can catalyze the stereoselective amination of a prochiral keto acid to the corresponding amino acid. core.ac.uk For example, a D-amino acid transaminase from Haliscomenobacter hydrossis has been shown to be an effective biocatalyst for the synthesis of D-homophenylalanine with high enantiomeric excess. core.ac.uk Another strategy is the Friedel-Crafts reaction of an aspartic acid derivative with an aromatic compound in the presence of a Lewis acid, which can be performed enantioselectively. beilstein-journals.org
L-Isoleucine: While L-isoleucine is a proteinogenic amino acid, its stereoselective synthesis can also be achieved through various methods, including enzymatic resolutions and asymmetric alkylations. google.com For instance, hydantoinase enzymes can be used for the stereoselective hydrolysis of isoleucine hydantoin (B18101) to produce N-carbamoyl-L-isoleucine, which can then be converted to L-isoleucine. google.com
| Chiral Building Block | Asymmetric Synthesis Method | Key Features |
| D-Homophenylalanine | Biocatalytic transamination | High enantioselectivity (>99% ee) |
| D-Homotyrosine | Enantioselective Friedel-Crafts reaction | Utilizes a chiral auxiliary or catalyst |
| L-Isoleucine | Enzymatic resolution of hydantoins | Stereoselective hydrolysis |
| Ahp | Synthesis from chiral precursors | Multi-step synthesis to control stereocenters |
Analytical Methodologies for Research and Monitoring
Extraction and Purification Techniques
The initial steps in the analysis of Aeruginopeptin 228A involve its extraction from the source material, typically cyanobacterial blooms, followed by purification to remove other interfering compounds.
Solvent Extraction Methodologies (e.g., Methanol (B129727), Acetic Acid)
The choice of solvent is a critical factor in the efficient extraction of this compound. Polar solvents are generally effective for extracting a wide range of bioactive compounds, including peptides.
Methanol: This polar solvent is widely used for the extraction of various polar and nonpolar compounds. mdpi.com Its high solubility makes it effective for pulling a broad spectrum of molecules from a sample matrix. mdpi.com In the context of peptide extraction, methanol has been shown to be effective for isolating phenolic compounds and other bioactive molecules. d-nb.infofoodandnutritionresearch.net
Acetic Acid: The addition of acetic acid to an extraction solvent can modify the polarity and improve the extraction efficiency for certain compounds. oiv.int For instance, a solvent system of toluene, methanol, and acetic acid has been used in chromatographic separations. oiv.int
Chromatographic Separations (e.g., Sephadex LH-20 Gel Filtration, C-18 Solid-Phase Extraction, Anion Exchange Chromatography)
Following initial solvent extraction, various chromatographic techniques are employed to separate and purify this compound from the crude extract.
Sephadex LH-20 Gel Filtration: This size-exclusion chromatography medium is particularly useful for separating natural products like peptides. cytivalifesciences.com Its dual hydrophilic and lipophilic nature allows for unique chromatographic selectivity. cytivalifesciences.com It can be used as an initial purification step before more refined techniques like HPLC or as a final polishing step. cytivalifesciences.com For example, it has been successfully used as an enrichment step in the isolation of lipophilic cyclic peptide derivatives. nih.gov
C-18 Solid-Phase Extraction (SPE): This is a common technique for sample cleanup and concentration. C-18 cartridges are used to retain non-polar to moderately polar compounds from an aqueous solution while allowing polar impurities to pass through. The retained compounds, including peptides like this compound, can then be eluted with a non-polar organic solvent. This method has been effectively used for the trace enrichment of cyanobacterial toxins from water samples. researchgate.net
Anion Exchange Chromatography: This technique separates molecules based on their net negative charge. It has proven useful for the rapid separation of different types of cyanobacterial peptides, such as microcystins. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Separation and Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the final separation, identification, and quantification of this compound. teledynelabs.comopenaccessjournals.comresearchgate.net HPLC operates on the principle of distributing the analyte between a liquid mobile phase and a solid stationary phase packed in a column. knauer.net The choice of stationary and mobile phases allows for the separation of compounds based on their chemical properties. knauer.netnih.gov For monitoring purposes, HPLC can be used to track the presence and concentration of specific compounds in a sample over time. openaccessjournals.com
Advanced Detection and Quantification Methods
For sensitive and specific detection and quantification of this compound, advanced analytical instruments are coupled with liquid chromatography.
Ultra Performance Liquid Chromatography-Orbitrap MS (UPLC-Orbitrap MS)
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap Mass Spectrometry (MS) is a state-of-the-art technique for the analysis of complex mixtures. iitb.ac.inmdpi.com UHPLC provides higher resolution and faster separation times compared to conventional HPLC. The Orbitrap mass analyzer offers high-resolution and accurate-mass (HRAM) data, which is crucial for the confident identification and structural elucidation of compounds like this compound. iitb.ac.innih.govthermofisher.com This method has been successfully applied to profile and quantify a wide variety of metabolites, including lipids and other complex molecules from biological samples. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools in modern analytical chemistry. wikipedia.org LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgeag.com This combination provides high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations. eag.comthermofisher.com
LC-MS/MS takes this a step further by enabling the fragmentation of selected ions, which provides structural information and enhances the specificity of detection. knauer.netnih.gov This technique is particularly valuable for identifying and quantifying specific peptides within complex biological extracts.
| Compound Name |
| This compound |
| Aniline |
| Cupric acetate |
| Cyclamate |
| Dulcin |
| P-4000 |
| Saccharine |
Enzyme Inhibition Bioassays for Bioactivity Profiling
Enzyme inhibition bioassays are fundamental tools for determining the biological activity of natural products like this compound. Aeruginopeptins are a class of peptides frequently recognized for their ability to inhibit serine proteases. researchgate.net These proteases play crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. Profiling the inhibitory activity of this compound against a panel of enzymes can reveal its potential biological functions and applications.
These bioassays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition. The reaction is often designed to produce a colored or fluorescent product, allowing the reaction rate to be monitored spectrophotometrically.
For aeruginopeptins, key target enzymes include those in the blood coagulation cascade, such as thrombin and plasmin. researchgate.net The inhibitory potential is usually quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies a more potent inhibitor.
The general procedure involves:
Incubating a specific serine protease with its corresponding chromogenic or fluorogenic substrate.
Adding varying concentrations of the purified this compound.
Monitoring the change in absorbance or fluorescence over time using a microplate reader.
Calculating the percentage of enzyme inhibition at each concentration and determining the IC₅₀ value from the resulting dose-response curve.
These assays are critical for screening and characterizing the bioactivity of aeruginopeptins and other cyanobacterial peptides that are often produced as a complex mixture. researchgate.netuv.cl The bioactivity data, when correlated with structural information from methods like LC-MS, allows for the establishment of structure-activity relationships, highlighting how small changes in the peptide structure can significantly impact its inhibitory potency and selectivity.
Table 2: Enzyme Inhibition Profile for Aeruginopeptin-Class Peptides
| Enzyme Target | Enzyme Class | Typical Bioactivity | Potential Application |
| Thrombin | Serine Protease | Inhibition | Anticoagulant |
| Plasmin | Serine Protease | Inhibition | Antifibrinolytic |
| Trypsin | Serine Protease | Inhibition | Research Tool |
| Chymotrypsin (B1334515) | Serine Protease | Inhibition | Research Tool |
This table summarizes the types of enzymes known to be inhibited by peptides of the aeruginopeptin class and their potential implications. The specific inhibitory profile of this compound would require direct experimental testing. Source: Based on general findings for aeruginopeptins. researchgate.net
Future Research Perspectives and Unexplored Avenues
Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
The synthesis of aeruginopeptins and related compounds, such as aeruginosins, is a complex process orchestrated by large, multifunctional enzyme complexes. rsc.org These peptides are generally not produced by ribosomal machinery but are instead assembled by non-ribosomal peptide synthetases (NRPS). rsc.orgoup.com The genetic blueprints for these molecular factories are located in biosynthetic gene clusters (BGCs), such as the aer gene cluster identified for aeruginosin production in organisms like Planktothrix and Microcystis. asm.orgmdpi.com
Future research must focus on identifying and sequencing the specific BGC responsible for producing Aeruginopeptin 228A in Microcystis aeruginosa. studylib.net While general features of aeruginosin synthesis are known—such as the involvement of NRPS modules that select, activate, and link amino acids, and the formation of characteristic moieties like 2-carboxy-6-hydroxyoctahydroindole (Choi)—the precise enzymatic steps and genetic sequence for this compound are unknown. mdpi.comnih.govresearchgate.net Key research questions include:
What specific genes and enzymes are involved in the synthesis of this compound?
How are the unique structural components of this compound assembled and modified?
What are the regulatory elements that control the expression of its BGC? Understanding how environmental cues like nutrient availability, light, and temperature influence gene expression is crucial. vulcanchem.com
To what extent do genetic recombination and horizontal gene transfer contribute to the structural diversity of aeruginopeptins, as has been observed for other aeruginosins? mdpi.com
Deeper Understanding of Ecological Roles and Environmental Dynamics
Cyanobacterial peptides are believed to play significant roles in the ecological success of their producers. vulcanchem.com They may function as agents of chemical defense against grazers or competing microorganisms, or as signaling molecules in cell-to-cell communication. oup.comvulcanchem.com For instance, some cyanopeptides act as potent inhibitors of digestive proteases in grazers like Daphnia, thereby reducing predation pressure. oup.com
The specific ecological function of this compound is an important and unexplored area. Research should be directed towards understanding its role within its native aquatic environment. This includes:
Allelopathy and Defense: Investigating whether this compound has inhibitory effects on competing phytoplankton, bacteria, or fungi. Studies are also needed to determine if it acts as a feeding deterrent or toxin to zooplankton that graze on Microcystis.
Environmental Fate: Determining the stability and persistence of this compound in the water column. Studies have shown that some cyanopeptides can be degraded by other bacteria, such as Paucibacter toxinivorans, which has been observed to break down aeruginopeptins. mdpi.com Understanding its degradation pathways and half-life under various environmental conditions is essential.
Production Dynamics: Investigating the link between the production of this compound and environmental factors during cyanobacterial blooms. vulcanchem.comnih.gov Research suggests that a compensatory mechanism may exist, where the suppression of one class of peptides (e.g., microcystins) can lead to an increase in the production of others, including aeruginosins. vulcanchem.com
Structure-Activity Relationship (SAR) Studies and Rational Design of Analogs
Aeruginopeptins belong to a broader class of cyanobacterial peptides that are often potent enzyme inhibitors, particularly targeting serine proteases. mdpi.comresearchgate.net For related compounds like cyanopeptolins, the amino acid residue adjacent to the 3-amino-6-hydroxy-2-piperidone (Ahp) ring is critical for determining inhibitory specificity against proteases like trypsin and chymotrypsin (B1334515). mdpi.com Similarly, for aeruginosins, the core Choi moiety and variations in the terminal amino acids are key to their potent inhibition of thrombin and trypsin. nih.gov
Systematic SAR studies for this compound are a vital next step. This would involve:
Chemical Synthesis: Developing a robust total synthesis method for this compound.
Analog Generation: Creating a library of analogs by systematically modifying different parts of the molecule. This could include altering specific amino acid residues, modifying functional groups, or changing the stereochemistry of chiral centers. studylib.net
Bioactivity Screening: Testing the synthesized analogs against a panel of proteases and other potential enzyme targets to map which structural features are essential for biological activity and selectivity.
The insights gained from SAR studies would be invaluable for the rational design of new molecules with enhanced potency, greater selectivity, or improved stability, making them promising candidates for therapeutic development.
Exploration of Novel Molecular Targets and Mechanistic Pathways
The known biological activities of the aeruginopeptin and aeruginosin families are primarily centered on the inhibition of serine proteases. rsc.orguv.cl However, the full spectrum of molecular targets for this compound is likely broader and remains largely unexplored. Future research should aim to identify novel interacting partners to uncover new biological functions and potential therapeutic applications.
Key avenues for exploration include:
Broad-Based Screening: Utilizing high-throughput screening methods to test this compound against large panels of enzymes, receptors, and ion channels. This could reveal unexpected targets. For example, a patent has suggested the use of related cyclic depsipeptides for inhibiting kallikrein 7, a protease involved in inflammatory skin diseases. epo.org
Mechanism of Action: For any identified activity, such as cytotoxicity, it is crucial to elucidate the underlying molecular mechanism. nih.gov This involves identifying the specific cellular pathways that are modulated by the compound, from initial target binding to the final physiological outcome.
Cellular Uptake: Investigating how this compound enters target cells. For the well-known cyanotoxin microcystin, specific transporters are used to enter hepatocytes, and understanding if similar mechanisms exist for aeruginopeptins is a key research question. uv.cl
Development of Advanced Analytical Tools for Complex Environmental Matrices
The detection and quantification of specific cyanobacterial peptides in environmental samples, such as water or biological tissues, presents a significant analytical challenge. mdpi.com Current methods primarily rely on sophisticated laboratory techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS). epo.orgug.edu.pl While powerful, these methods can be time-consuming and are not easily deployed for on-site monitoring.
Future efforts should focus on creating more advanced, sensitive, and field-ready analytical tools for this compound. This includes:
High-Sensitivity Methods: Improving the limits of detection and quantification, which is crucial for tracking trace amounts of the compound in large water bodies or for studying its bioaccumulation in the food web.
Rapid Detection Kits: Developing antibody-based assays (e.g., ELISA) or aptamer-based biosensors for rapid and specific detection of this compound. These tools would enable real-time monitoring of cyanobacterial blooms and associated peptide production.
Advanced Data Analysis: Employing modern bioinformatic tools to analyze complex mass spectrometry data from environmental samples. Techniques like Feature-Based Molecular Networking (FBMN) can help identify known compounds like this compound as well as discover new, structurally related variants within a single sample. ug.edu.pl
Chiral Analysis: Utilizing and refining methods for chiral analysis, such as Marfey's method, to confirm the stereochemistry of the amino acids within the peptide, which is often crucial for its biological activity. studylib.net
Q & A
Q. What are the key structural features of Aeruginopeptin 228A, and which analytical methods are most reliable for its characterization?
this compound’s structure can be elucidated using high-resolution mass spectrometry (HR-MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. Comparative studies using circular dichroism (CD) spectroscopy can confirm secondary structural motifs like β-sheets or α-helices. For purity assessment, reverse-phase HPLC with UV detection at 220 nm is recommended, coupled with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) for peptide sequencing .
Q. What experimental protocols are commonly employed for the synthesis and purification of this compound?
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard, with resin cleavage achieved via trifluoroacetic acid (TFA) treatment. Critical quality control steps include:
- Purification : Preparative HPLC with a C18 column and gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA).
- Validation : ESI-MS for mass accuracy and analytical HPLC for purity (>95%).
- Stability testing : Lyophilized storage at −80°C to prevent degradation .
Q. How can researchers design assays to evaluate the bioactivity of this compound in microbial systems?
Minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) are foundational. Use microdilution broth methods in 96-well plates with resazurin as a viability indicator. Include positive controls (e.g., polymyxin B) and validate results via time-kill kinetics over 24 hours. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) .
Advanced Research Questions
Q. How should conflicting data on this compound’s mechanism of action be reconciled across studies?
Discrepancies in mechanistic studies (e.g., membrane disruption vs. intracellular target inhibition) may arise from differences in bacterial strains, assay conditions, or peptide concentrations. To resolve contradictions:
- Perform comparative transcriptomics on treated vs. untreated cells.
- Use fluorescence microscopy with membrane probes (e.g., DiSC3(5)) to quantify depolarization.
- Validate findings using isothermal titration calorimetry (ITC) to detect direct ligand interactions .
Q. What strategies mitigate variability in this compound’s efficacy across in vitro and in vivo models?
In vitro-in vivo discordance often stems from pharmacokinetic factors (e.g., serum protein binding) or host-microbe interactions. Solutions include:
- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS.
- Infection models : Use neutropenic murine thigh infections to isolate peptide effects.
- Biofilm assays : Incorporate flow-cell systems to mimic chronic infections .
Q. How can computational approaches enhance the study of this compound’s structure-activity relationships (SAR)?
Molecular dynamics (MD) simulations (e.g., GROMACS) can model peptide-lipid bilayer interactions, identifying residues critical for membrane penetration. Pair with alanine-scanning mutagenesis to validate predictions. Machine learning tools like Random Forest or SVM classifiers can prioritize peptide analogs for synthesis based on physicochemical descriptors (e.g., hydrophobicity, charge density) .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
Non-linear regression (e.g., log[inhibitor] vs. normalized response) in GraphPad Prism is standard. For heterogeneous data, apply mixed-effects models. Report 95% confidence intervals for IC50 values and use bootstrap resampling to assess uncertainty .
Q. How can researchers ensure reproducibility in this compound experiments?
Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document protocols in protocols.io with version control.
- Share raw data (e.g., NMR spectra, MIC curves) via repositories like Zenodo.
- Use standardized bacterial strains from the ATCC and disclose growth media batch numbers .
Interdisciplinary and Regulatory Considerations
Q. What interdisciplinary collaborations are critical for advancing this compound research?
Partner with:
Q. How should researchers address ethical and regulatory challenges in translating this compound to clinical trials?
Preclinical studies must comply with Good Laboratory Practice (GLP). For human trials, submit Institutional Review Board (IRB) protocols addressing:
- Safety : Acute toxicity studies in two mammalian species.
- Informed consent : Disclose risks of antibiotic resistance development.
- Data transparency : Publish negative results in preprint servers to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
